

AGL 2043 smooth muscle cell proliferation inhibition

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Compound Focus: Agl 2043

CAS No.: 226717-28-8

Cat. No.: S517538

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Molecular Mechanism of Action

AGL 2043 functions as a **potent, selective, ATP-competitive, and reversible inhibitor** of Type III receptor tyrosine kinases (RTKs) [1]. Its primary targets and selectivity are summarized below:

Kinase Target	Inhibition (IC50)	Kinases Not Significantly Inhibited (IC50 > 30 µM)
PDGFR-β (Purified receptor)	90 nM [1]	EGFR (Epithelial Growth Factor Receptor) [1]
PDGFR (in 3T3 cells)	800 nM [1]	IGF-1R (Insulin-like Growth Factor 1 Receptor) [1]
Flt3	1 µM [2]	VEGFR (Vascular Endothelial Growth Factor Receptor) [1]
Kit	1-3 µM [1]	Src kinase [1]
TEL-PDGFR	Effective inhibitor [2]	PKA (Protein Kinase A) [1]

By selectively inhibiting PDGFR and other key kinases, **AGL 2043** blocks critical signaling pathways that drive VSMC proliferation and migration, making it a promising candidate for combating restenosis [3].

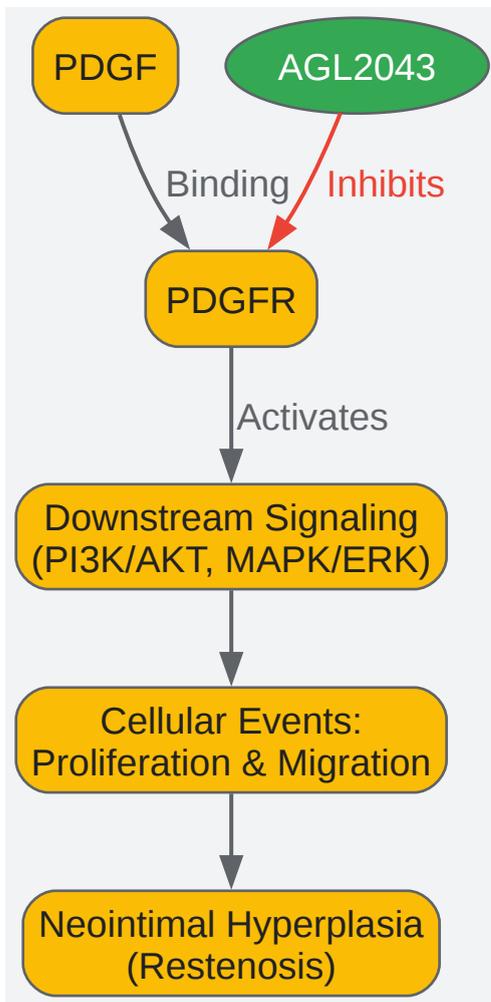
Experimental Evidence and Protocols

The inhibitory effects of **AGL 2043** have been validated in both cellular and animal models. Key findings and the methodologies used are detailed below.

Model / Assay	Key Finding	Experimental Protocol Summary
Porcine Coronary Artery (Stent)	Reduced neointimal formation [3]	Stents eluting AGL 2043 implanted in injured arteries; tissue analyzed post-recovery.
Porcine Coronary Artery (Balloon Injury)	Inhibited vascular stenosis [1] [2]	Local delivery via biodegradable nanoparticles post-balloon angioplasty.
Balloon-injured Rat Carotid Artery	Reduced neointima formation [3]	Local delivery of AGL 2043 via nanoencapsulation.
Cell Proliferation (Smooth Muscle Cells)	Inhibited proliferation [1]	Treatment of cells with AGL 2043; proliferation measured by metabolic activity assays (e.g., WST-1).
Kinase Activity Assay	Potent inhibition of PDGFR kinase [4]	In vitro kinase assays using purified receptors to determine IC50 values.

AGL 2043 in the PDGFR Signaling Pathway

The following diagram illustrates how **AGL 2043** intervenes in the PDGFR signaling pathway to inhibit smooth muscle cell proliferation, a key process in restenosis.



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Research Applications and Formulations

The primary application for **AGL 2043** is in the research and development of therapies to prevent **restenosis** following angioplasty and stenting [3]. Its selectivity offers a potential advantage over broader cytostatic drugs by targeting pathological VSMC growth without broadly impairing healing [3].

For in vivo application, local delivery is crucial. Successful research formulations have included:

- **Biodegradable Nanoparticles:** Used for local, sustained release at the site of vascular injury [3].
- **Drug-Eluting Stents (DES):** Stents directly coated with or encapsulating **AGL 2043** have been tested in animal models [3].

Important Research Use Note

Please be aware that this product is explicitly marked "**For research use only**" and is **not intended for diagnostic or therapeutic use in humans** [2].

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References

1. AGL 2043 CAS 22617-28-8 | 121790 [merckmillipore.com]
2. AGL 2043 | PDGFR/TEL-PDGFR/FLT3/KIT Inhibitor [medchemexpress.com]
3. Stent-based release of a selective PDGF-receptor blocker ... [sciencedirect.com]
4. Tricyclic quinoxalines as potent kinase inhibitors of PDGFR ... [sciencedirect.com]

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